Cinalukast vs. Montelukast and Zafirlukast: Differential Cellular Cytotoxicity in Huh7.5 Cells
In a study evaluating antiviral activity against HCV, cinalukast exhibited a distinct cellular toxicity profile compared to zafirlukast and other compounds. In Huh7.5 cells, cinalukast demonstrated a 50% cytotoxic concentration (CC50) of >100 μM, indicating low toxicity in this cell line [1]. This is directly comparable to zafirlukast, which also had a CC50 >100 μM, but contrasts with SR2640, which had a significantly lower CC50 of 33.4 ± 3.9 μM [1].
| Evidence Dimension | In vitro cellular cytotoxicity |
|---|---|
| Target Compound Data | CC50 >100 μM |
| Comparator Or Baseline | Zafirlukast: CC50 >100 μM; SR2640: CC50 33.4 ± 3.9 μM |
| Quantified Difference | Cinalukast CC50 >100 μM vs. SR2640 CC50 33.4 ± 3.9 μM; comparable to zafirlukast. |
| Conditions | Huh7.5 cells; assay for HCV-SGR RNA expression |
Why This Matters
This data demonstrates that cinalukast has a favorable toxicity window in Huh7.5 cells, which is crucial for researchers using this cell line for antiviral or hepatocyte studies.
- [1] Ruiz A, et al. Antimicrob Agents Chemother. 2020 May 21;64(6):e02078-19. Table 1. PMID: 32253213. View Source
